molecular formula C6H9N3O B2395751 (NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine CAS No. 2411332-35-7

(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine

Cat. No.: B2395751
CAS No.: 2411332-35-7
M. Wt: 139.158
InChI Key: PXYZMRHSMRUFBU-UHFFFAOYSA-N
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Description

(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine is a compound that features an imidazole ring substituted with dimethyl groups and a hydroxylamine functional group. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 1,4-dimethylimidazole with hydroxylamine derivatives under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amine derivatives from reduction, and various substituted imidazole derivatives from substitution reactions .

Scientific Research Applications

(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The hydroxylamine group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 1,2-dimethylimidazole
  • 1-methylimidazole
  • 4-methylimidazole

Uniqueness

(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine is unique due to the presence of both the dimethylimidazole ring and the hydroxylamine group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-4-9(2)6(8-5)3-7-10/h3-4,10H,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYZMRHSMRUFBU-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=N1)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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